11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
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Overview
Description
5-Octyl L-glutamate: is a cell-permeable molecule that belongs to the class of glutamic acid derivatives. Its chemical structure consists of an L-glutamic acid backbone with an octyl (C8H17) group attached to the α-carbon. The compound is stable and can penetrate cell membranes, making it useful for various applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 5-Octyl L-glutamate involves esterification of L-glutamic acid with octanol (1-octanol). The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process forms the ester bond between the carboxylic acid group of L-glutamic acid and the hydroxyl group of octanol.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to 5-Octyl L-glutamate, it can be synthesized in research laboratories or obtained from specialized suppliers.
Chemical Reactions Analysis
Reactions::
Hydrolysis: 5-Octyl L-glutamate can undergo hydrolysis in the cytoplasm, releasing free L-glutamic acid. This process occurs due to the action of cytoplasmic esterases.
Esterification: The initial synthesis involves esterification of L-glutamic acid with octanol.
Esterification: Sulfuric acid or p-toluenesulfonic acid as a catalyst, octanol, and L-glutamic acid.
Hydrolysis: Cytoplasmic esterases.
Major Products:: The major product of the esterification reaction is 5-Octyl L-glutamate itself. Upon hydrolysis, it yields L-glutamic acid.
Scientific Research Applications
5-Octyl L-glutamate finds applications in various scientific fields:
Chemistry: As a building block for designing novel compounds.
Biology: For studying cellular processes and membrane permeability.
Medicine: Investigating drug delivery mechanisms and cellular transport.
Industry: Although not directly used on an industrial scale, its properties contribute to research and development.
Mechanism of Action
The exact mechanism by which 5-Octyl L-glutamate exerts its effects depends on the context. It can serve as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
While 5-Octyl L-glutamate is unique due to its specific alkyl chain length, similar compounds include:
5-Octyl D-glutamate: This stable molecule generates free D-glutamate upon hydrolysis of the ester bond .
Other Glutamate Derivatives: Explore related compounds with varying side chains and functional groups.
Properties
IUPAC Name |
11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUCIATYSCJYAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399848 |
Source
|
Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106264-99-7 |
Source
|
Record name | 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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